molecular formula C20H19F2N3O2 B2771008 6'-fluoro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251624-63-1

6'-fluoro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one

Cat. No. B2771008
CAS RN: 1251624-63-1
M. Wt: 371.388
InChI Key: DLPLFHJPKMPXMA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorobenzoyl group and a quinazoline group . It also contains a piperidine ring, which is a common structure in many pharmaceuticals and alkaloids .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . Quinazolines can also be synthesized through an efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For instance, the fluorobenzoyl group might undergo reactions typical of carbonyl compounds, while the piperidine ring might participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For instance, the presence of fluorine atoms could affect its reactivity, polarity, and hydrogen bonding capabilities .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and properties. For instance, many fluorinated compounds require special handling due to their reactivity .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine, particularly if it is found to have antitumor activity . Further studies could also investigate its synthesis, properties, and mechanism of action in more detail.

properties

IUPAC Name

6-fluoro-1'-(3-fluorobenzoyl)-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2/c1-24-17-6-5-15(22)12-16(17)18(26)23-20(24)7-9-25(10-8-20)19(27)13-3-2-4-14(21)11-13/h2-6,11-12H,7-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPLFHJPKMPXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=O)NC13CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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